molecular formula C8H7ClN2O2S B585905 Diazoxide-d3 CAS No. 1432063-51-8

Diazoxide-d3

Cat. No.: B585905
CAS No.: 1432063-51-8
M. Wt: 233.69 g/mol
InChI Key: GDLBFKVLRPITMI-FIBGUPNXSA-N
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Description

Diazoxide-d3: is a deuterated form of diazoxide, a non-diuretic benzothiadiazine derivative. Diazoxide is primarily used for its ability to activate ATP-sensitive potassium channels, making it a valuable compound in the management of hyperinsulinemic hypoglycemia and hypertensive emergencies . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of diazoxide due to its stable isotope labeling.

Mechanism of Action

Target of Action

Diazoxide-d3 primarily targets the ATP-sensitive potassium channels (KATP) on the membrane of pancreatic beta cells . These channels play a crucial role in regulating insulin secretion in response to changes in blood glucose levels .

Mode of Action

This compound acts as a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, diazoxide promotes a potassium efflux from beta cells . This results in the hyperpolarization of the cell membrane, leading to a decrease in calcium influx and subsequently reduced release of insulin .

Biochemical Pathways

The activation of KATP channels by this compound affects several biochemical pathways. It leads to the hyperpolarization of the beta cell membrane , which inhibits the release of insulin . This action directly impacts the glucose metabolism pathway by increasing glucose release by the liver . Additionally, this compound has been shown to activate antioxidative pathways, providing neuroprotective effects .

Pharmacokinetics

This compound is generally taken orally . It is metabolized in the liver through oxidation and sulfate conjugation . The elimination half-life of diazoxide is between 21-45 hours, and it is excreted through the kidneys . The protein binding of diazoxide is approximately 90% .

Result of Action

The primary result of this compound’s action is the inhibition of insulin release from the pancreas, leading to an increase in blood glucose levels . This makes it effective in treating conditions like hyperinsulinemic hypoglycemia . Additionally, this compound exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP and Mg2+ is necessary for diazoxide to exert its effects on KATP channels . Furthermore, the drug’s effectiveness can be affected by the patient’s metabolic state and the presence of other medications . It’s also important to note that diazoxide has been associated with serious adverse effects such as pulmonary hypertension and neutropenia .

Biochemical Analysis

Biochemical Properties

Diazoxide-d3, like Diazoxide, is known to activate ATP-sensitive potassium channels . This interaction plays a crucial role in its biochemical reactions. The activation of these channels leads to the hyperpolarization of the cell membrane, a decrease in calcium influx, and subsequently reduced release of insulin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit glucose-induced insulin release from isolated rat pancreatic β cells . Furthermore, it induces relaxation of isolated rat aortic rings precontracted with potassium chloride . In the context of hyperinsulinism, this compound helps manage hypoglycemia by inhibiting insulin secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ATP-sensitive potassium channels. It is one of the most potent openers of these channels present on the insulin-producing beta cells of the pancreas . Opening these channels leads to hyperpolarization of the cell membrane, a decrease in calcium influx, and a subsequently reduced release of insulin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported to reduce mean arterial pressure and cerebral blood flow in spontaneously hypertensive rats when administered intravenously as a 5 mg/kg bolus dose .

Metabolic Pathways

This compound, like Diazoxide, is involved in metabolic pathways that regulate insulin release. By activating ATP-sensitive potassium channels, it influences the metabolic flux within insulin-producing beta cells, leading to a decrease in insulin secretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to Diazoxide. It is known to be transported to the insulin-producing beta cells of the pancreas where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of Diazoxide, given their similar structures and functions. Diazoxide is known to localize at the mitochondria where it interacts with ATP-sensitive potassium channels . Therefore, it can be inferred that this compound may also localize at the mitochondria within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazoxide-d3 involves the incorporation of deuterium atoms into the diazoxide molecule. One common method is the deuterium exchange reaction, where diazoxide is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Diazoxide-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups on the benzothiadiazine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: Diazoxide-d3 is used in chemical research to study reaction mechanisms and pathways involving diazoxide. Its stable isotope labeling allows for precise tracking of the compound in complex reactions.

Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of diazoxide. It helps in understanding how the compound is processed in biological systems and its interaction with various biomolecules.

Medicine: this compound is valuable in medical research for studying the effects of diazoxide on insulin secretion and blood pressure regulation. It is used in preclinical studies to evaluate the efficacy and safety of diazoxide-based therapies.

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. Its stable isotope labeling aids in the accurate quantification and analysis of diazoxide in complex matrices .

Comparison with Similar Compounds

    Chlorothiazide: A thiazide diuretic with similar chemical structure but different pharmacological effects.

    Hydrochlorothiazide: Another thiazide diuretic used primarily for its diuretic properties.

    Minoxidil: A potassium channel opener used for its vasodilatory effects.

Uniqueness: Diazoxide-d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. Unlike thiazide diuretics, diazoxide does not inhibit carbonic anhydrase and lacks diuretic activity. Its primary use is in managing hyperinsulinemic hypoglycemia and hypertensive emergencies, making it distinct from other potassium channel openers like minoxidil .

Properties

IUPAC Name

7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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